4-methoxy-2-oxo-2H-pyran-6-carbaldehyde
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Overview
Description
4-Methoxy-2-oxo-2H-pyran-6-carbaldehyde is an organic compound with the molecular formula C7H6O4 It is a derivative of pyran and contains both methoxy and aldehyde functional groups
Preparation Methods
The synthesis of 4-methoxy-2-oxo-2H-pyran-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2H-pyran-2-one with an appropriate aldehyde under acidic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity .
Chemical Reactions Analysis
4-Methoxy-2-oxo-2H-pyran-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.
Scientific Research Applications
4-Methoxy-2-oxo-2H-pyran-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug discovery and development. Its derivatives may serve as lead compounds for the development of new pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-methoxy-2-oxo-2H-pyran-6-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The methoxy group may also influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
4-Methoxy-2-oxo-2H-pyran-6-carbaldehyde can be compared with similar compounds such as:
4-Methoxy-6-methyl-2H-pyran-2-one: This compound has a similar pyran ring structure but differs in the position and type of functional groups.
Methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate: This compound contains a carboxylate group instead of an aldehyde group, leading to different reactivity and applications.
4-Methoxy-2-oxo-2H-pyran-6-carboxylic acid: This compound is the oxidized form of this compound and exhibits different chemical properties.
Properties
IUPAC Name |
4-methoxy-6-oxopyran-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-10-5-2-6(4-8)11-7(9)3-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKRDIIZXDJMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56070-85-0 |
Source
|
Record name | 4-methoxy-2-oxo-2H-pyran-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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